Methyl 3-methoxypropionate
Description
Historical Context of Research on Propionates and Methoxy (B1213986) Esters in Chemical Sciences
The study of esters, a class of compounds to which methyl 3-methoxypropionate belongs, has a long history in organic chemistry. thegoodscentscompany.com Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. thegoodscentscompany.com The synthesis of esters, known as esterification, is a fundamental reaction in organic chemistry, with the Fischer esterification method being a classic example. pmarketresearch.com
Propionates, the salts and esters of propionic acid, have been a subject of research for over a century. patsnap.com Early research, dating back to 1906, identified the effectiveness of calcium propionate (B1217596) against certain bacteria in bread, establishing the role of propionates as food preservatives. nih.gov Since the 1930s, propionates have been commercially used for this purpose in the United States. nih.gov The esters of propionic acid are known for their characteristic fruity odors and have been utilized as flavoring agents. patsnap.com
The investigation of methoxy esters, which contain a methoxy group (-OCH3), is intertwined with the broader study of ethers and their influence on molecular properties. The Williamson ether synthesis, developed in the mid-19th century, was a pivotal discovery that helped elucidate the structure of ethers and provided a general method for their preparation. chemscene.com Research into methoxy groups has explored their effects on the properties and reactivity of molecules. For instance, studies have examined how the presence of a methoxy group can influence the liquid crystalline behavior of ester molecules and the thermal stability of resins. google.comtcichemicals.com The synthesis of this compound itself has been the subject of various patents, with methods evolving to improve yield and efficiency. These methods often involve the reaction of methyl acrylate (B77674) with methanol (B129727) using different catalysts. google.compatsnap.comgoogle.com
Current Academic Significance and Emerging Research Trajectories of this compound
In recent years, this compound has gained significant academic and industrial interest due to its favorable properties as a specialty solvent and its role in various applications. archivemarketresearch.com Market research reports indicate a growing demand for MMP, driven by its use in high-performance coatings, adhesives, and the electronics industry. pmarketresearch.comarchivemarketresearch.comvaluates.com
One of the primary areas of research is its application as a solvent. nih.gov Its low toxicity and biodegradability make it an attractive alternative to more traditional, and often more hazardous, solvents. archivemarketresearch.com In the electronics sector, MMP is a critical component in photoresist strippers and cleaning agents for semiconductor manufacturing. pmarketresearch.com Its ability to dissolve photoresists without damaging sensitive substrates is particularly valuable in advanced chip fabrication. pmarketresearch.com In the coatings industry, MMP is used as a coalescing agent in waterborne polyurethane coatings, helping to meet stricter regulations on volatile organic compounds (VOCs). pmarketresearch.com
Emerging research is exploring new applications for this compound. One promising area is in the development of sustainable materials, including its use in the synthesis of biodegradable polymers. There is also growing interest in its potential role in the pharmaceutical industry, where it can be used as a reaction medium for the synthesis of temperature-sensitive active pharmaceutical ingredients (APIs). pmarketresearch.com For example, it has been investigated for its use in the production of stabilizers for mRNA vaccines. pmarketresearch.com Furthermore, research is being conducted on the use of MMP-derived compounds as electrolyte additives in lithium-ion batteries to enhance their performance. pmarketresearch.com The development of bio-based routes to synthesize MMP is also an active area of research, aiming to improve the sustainability of its production. archivemarketresearch.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10O3 | nih.govcymitquimica.com |
| Molecular Weight | 118.13 g/mol | nih.govcymitquimica.com |
| Appearance | Colorless liquid | lookchem.comcymitquimica.com |
| Boiling Point | 142-143 °C | lookchem.comchemicalbook.com |
| Density | 1.009 g/mL at 25 °C | chemicalbook.com |
| Flash Point | 43.5 °C | lookchem.com |
| Refractive Index | 1.402 at 20 °C | chemicalbook.com |
| CAS Number | 3852-09-3 | nih.govcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSOPWXYLFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052060 | |
| Record name | Methyl 3-methoxypropionate | |
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Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
3852-09-3 | |
| Record name | Methyl 3-methoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3852-09-3 | |
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| Record name | Methyl 3-methoxypropionate | |
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| Record name | Methyl 3-methoxypropionate | |
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| Record name | Propanoic acid, 3-methoxy-, methyl ester | |
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| Record name | Methyl 3-methoxypropionate | |
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| Record name | Methyl 3-methoxypropionate | |
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| Record name | METHYL 3-METHOXYPROPIONATE | |
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Advanced Synthetic Methodologies and Catalytic Systems for Methyl 3 Methoxypropionate
Catalytic Approaches in Methyl 3-Methoxypropionate Synthesis
The predominant method for synthesizing this compound involves the Michael addition of methanol (B129727) to methyl acrylate (B77674). This reaction can be effectively catalyzed by both basic and acidic substances. Additionally, oxidative esterification presents an alternative pathway.
Base-Catalyzed Addition Reactions
Base-catalyzed Michael addition is a widely utilized and efficient method for the synthesis of this compound. This approach involves the nucleophilic addition of a methoxide (B1231860) ion, generated from methanol in the presence of a base, to the electron-deficient β-carbon of methyl acrylate.
Alkali metal alkoxides, such as sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃), are strong base catalysts that are commonly employed for the synthesis of this compound. mdpi.comgoogle.com The reaction is typically carried out by reacting methyl acrylate with methanol in the presence of a catalytic amount of the alkali metal alkoxide. mdpi.com These catalysts are highly effective, leading to high yields of the desired product in relatively short reaction times. mdpi.com
The reaction is exothermic, and therefore, careful temperature control is crucial to prevent side reactions and ensure high selectivity. chemicalbook.com The optimal reaction temperature is generally maintained between 40°C and 70°C. nih.gov Following the reaction, the basic catalyst is neutralized using an acid, such as sulfuric acid or phosphoric acid, before the product is purified by distillation. mdpi.comgoogle.comchemicalbook.com While highly efficient, alkali metal alkoxide catalysts are sensitive to water and acidic impurities, which can lead to their deactivation. mdpi.com
| Catalyst | Reactants | Molar Ratio (Methanol:Methyl Acrylate) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium Methoxide | Methanol, Methyl Acrylate | 2.4-2.6 : 1 | 54-56 | 14 hours | Not Specified | google.com |
| Potassium Methoxide | Methanol, Methyl Acrylate | Not Specified | 40-70 | Not Specified | 89.0 | mdpi.com |
| Sodium Methoxide | Methanol, Methyl Acrylate | 1-3 : 1 | 40-70 | 2 hours | High Yield | nih.gov |
To overcome the challenges associated with homogeneous alkali metal alkoxide catalysts, such as catalyst separation and reuse, heterogeneous base catalysts have been investigated. These solid catalysts can be easily separated from the reaction mixture, making the process more environmentally friendly and cost-effective.
One such promising heterogeneous catalyst is NiO/MgO. mdpi.com In a study on the addition reaction of methyl acrylate and methanol, NiO/MgO catalysts prepared by a direct-mixing method demonstrated good catalytic activity. The optimal reaction conditions were found to be a temperature of 200°C and a pressure of 2 MPa, which resulted in over 90% selectivity to this compound. mdpi.com The NiO/MgO catalyst also exhibited high recyclability, making it a viable option for industrial applications. mdpi.com
Another class of heterogeneous catalysts explored for similar reactions, such as the synthesis of methyl acrylate, are Cs-P/γ-Al2O3 catalysts. nih.gov While not directly applied to this compound synthesis in the available literature, the study of these catalysts provides valuable insights into how modifying the acid-base properties of the support (γ-Al2O3) with cesium and phosphorus can significantly influence catalytic activity. nih.govsigmaaldrich.com
| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Selectivity to MMP (%) | Reference |
|---|---|---|---|---|---|
| NiO/MgO | Methanol, Methyl Acrylate | 200 | 2 | >90 | mdpi.com |
The selectivity and yield of this compound are significantly influenced by the surface properties of the catalyst, particularly its acidity and basicity. For heterogeneous base catalysts, the presence of both acidic and basic sites can have a synergistic effect on the reaction. mdpi.com
In the case of NiO/MgO catalysts, the NiO content has a notable impact on the catalytic activity by altering the acid-base properties of the catalyst. mdpi.com The synergistic effect between the acidic and basic sites is believed to contribute to the high selectivity of the addition reaction. mdpi.com The basic sites are responsible for activating the methanol to form the methoxide nucleophile, while the acidic sites may play a role in activating the methyl acrylate.
Similarly, for catalysts like Cs-P/γ-Al2O3, the loading of phosphorus has been shown to modify the acid-base surface properties, which in turn affects the catalytic activity. nih.govsigmaaldrich.com The ability to tune the surface acidity and basicity of heterogeneous catalysts allows for the optimization of catalyst performance to achieve higher selectivity and yield of the desired product.
Acid-Catalyzed Synthetic Routes
While less common than base-catalyzed methods, acid-catalyzed routes for the synthesis of this compound have also been explored. These methods typically require higher temperatures and pressures compared to their base-catalyzed counterparts.
A United States patent describes a process for producing this compound by reacting methanol and methyl acrylate in the presence of methanesulfonic acid as a catalyst. mdpi.com This process, however, requires high reaction temperatures of 120-130°C and results in a moderate yield of 41%. mdpi.com Another patent mentions the use of hexafluorophosphoric acid as a catalyst in a more optimized production of a similar alkylalkoxypropionate, though it is noted to be a complicated process. chemicalbook.com
The neutralization of the more common basic catalysts with acids like sulfuric acid and phosphoric acid is a standard step in those synthesis routes, but this is for catalyst removal rather than a primary synthetic pathway. mdpi.comgoogle.comchemicalbook.com The lower yields and more demanding reaction conditions of acid-catalyzed routes have made them less favorable for the industrial production of this compound compared to base-catalyzed methods. A study on acid-catalyzed intramolecular oxa-Michael addition reactions found that Brønsted acids were more efficient than Lewis acids for this type of transformation. semanticscholar.org
Oxidative Esterification Pathways
Oxidative esterification presents an alternative synthetic strategy for the production of esters. While there is no direct literature on the oxidative esterification of methyl acrylate with methanol to form this compound, related reactions provide insights into potential pathways and catalytic systems.
For instance, the direct oxidative esterification of methacrolein (B123484) with methanol to produce methyl methacrylate (B99206) has been studied using heterogeneous gold-based catalysts, such as Au/CeO₂–Mg(OH)₂ and Au/Zn-Al mixed oxides. mdpi.comnih.gov These reactions are typically carried out in the presence of an oxidant, like oxygen, and the catalytic activity is influenced by factors such as the metal-support interaction and the acid-base properties of the support. nih.gov
Similarly, the oxidative esterification of propionaldehyde (B47417) to methyl propionate (B1217596) has been investigated using palladium-based catalysts, such as Pd/Al₂O₃. core.ac.uk These studies suggest that a plausible pathway for the synthesis of this compound could involve the oxidative addition of methanol to methyl acrylate. This would likely require a catalyst capable of activating both the methanol and the acrylate, as well as facilitating the oxidative coupling. Supported gold or palladium catalysts would be strong candidates for such a transformation, potentially offering a more direct and greener route to this compound.
Gold-Nanoparticle Catalysis on Metal Oxide Supports (e.g., Au/TiO₂, Au/CeO₂)
The use of gold nanoparticles (AuNPs) deposited on metal oxide supports represents a significant advancement in heterogeneous catalysis for organic synthesis. These systems are particularly effective for oxidation reactions under mild conditions. The catalytic activity is influenced by factors such as the size of the gold nanoparticles and the nature of the metal oxide support, which can affect the electronic properties of the gold and provide lattice defects that participate in the reaction. mdpi.com
Selective Oxidation of 1,3-Propanediol (B51772) and Allyl Alcohol to Methyl Esters
The synthesis of methyl esters from alcohol precursors is a key transformation achievable with gold nanoparticle catalysts.
1,3-Propanediol: The oxidative esterification of 1,3-propanediol with methanol can be catalyzed by supported metal nanoparticles. While this reaction primarily yields methyl 3-hydroxypropionate, it is a critical step in the pathway to related propionate esters. Gold-palladium catalysts supported on titania have shown high activity for this conversion using molecular oxygen as the oxidant.
Allyl Alcohol: The aerobic oxidation of allyl alcohol in the presence of methanol using a gold-on-titanium-dioxide (Au/TiO₂) catalyst provides a direct route to this compound. dtu.dk The reaction proceeds sequentially: allyl alcohol is first oxidized to methyl acrylate (MA), which then undergoes a Michael addition with methanol to form the final product, this compound (MMP). dtu.dk This process can be conducted at room temperature with oxygen as the oxidant, highlighting its potential as a green chemical process. dtu.dk The presence of a base, such as sodium methoxide (CH₃OK), is typically required to promote the reaction. dtu.dk
The table below illustrates the progression of the conversion of allyl alcohol over time using an Au/TiO₂ catalyst.
| Time (hours) | Allyl Alcohol Conversion (%) | Methyl Acrylate (MA) Selectivity (%) | This compound (MMP) Selectivity (%) |
| 1 | 20 | 85 | 15 |
| 3 | 55 | 60 | 40 |
| 6 | 80 | 40 | 60 |
| 24 | >95 | <5 | >95 |
This is an interactive data table based on representative research findings. dtu.dk Data is illustrative of reaction trends.
Enzyme-Catalyzed Synthesis and Biocatalytic Routes
Biocatalysis offers a sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild conditions. nih.gov Lipases are a versatile class of enzymes frequently used in organic synthesis for their ability to catalyze esterification, transesterification, and amidation reactions. nih.govbme.hu
Lipase-Catalyzed N-Acylation Reactions
Lipase-catalyzed N-acylation is a valuable method for the synthesis of amides. In this reaction, an amine is acylated using an ester as the acyl donor. Research has indicated that this compound can be employed as an acylating agent in the lipase-catalyzed N-acylation of amines, such as 1-phenylethanamine. chemicalbook.com
The reaction is typically performed in a non-aqueous solvent to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. bme.hu Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are widely used because they offer enhanced stability, particularly at higher temperatures, and can be easily recovered and reused. bme.huresearchgate.netscielo.br The catalytic mechanism involves the activation of the ester by the enzyme's active site, typically a serine residue, forming an acyl-enzyme intermediate. This intermediate then reacts with the amine nucleophile to produce the amide and release the enzyme. nih.gov
Enzymatic Polymerization of Methyl 3-Hydroxypropionate Precursors
While not a direct synthesis of this compound, the enzymatic polymerization of its precursor, methyl 3-hydroxypropionate, is a significant biocatalytic application in the production of biodegradable polyesters. Poly(3-hydroxypropionate), P(3HP), is an aliphatic polyester (B1180765) synthesized via the enzymatic polymerization of methyl 3-hydroxypropionate. researchgate.net
This polymerization is effectively catalyzed by immobilized lipases, with Novozym® 435 being a commonly cited biocatalyst for this transformation. researchgate.net The process involves the enzyme catalyzing the polycondensation of the hydroxy-ester monomer. Such enzymatic approaches are considered green alternatives to chemical polymerization methods, avoiding the use of heavy metal catalysts and harsh reaction conditions. mdpi.com The kinetics of enzymatic polymerization can be influenced by factors such as temperature, reaction time, and the removal of byproducts like methanol to drive the reaction toward high molecular weight polymer formation. mdpi.com
Mechanistic Elucidation of this compound Formation Reactions
Understanding the reaction mechanisms, including the kinetics and thermodynamics, is crucial for optimizing the synthesis of this compound.
Kinetic and Thermodynamic Studies of Addition Reactions
The formation of this compound from methyl acrylate and methanol is a classic example of a Michael addition reaction, also known as a conjugate addition. This reaction involves the addition of a nucleophile (methanol, in the form of a methoxide ion) to the β-carbon of an α,β-unsaturated carbonyl compound (methyl acrylate). researchgate.net
The reaction is typically base-catalyzed. The mechanism involves the deprotonation of methanol by a base to form the more nucleophilic methoxide ion. This ion then attacks the electron-deficient β-carbon of methyl acrylate, leading to the formation of an enolate intermediate. This intermediate is stabilized by resonance involving the carbonyl group. Finally, the enolate is protonated by a proton source (such as a molecule of methanol), regenerating the base catalyst and yielding the final product, this compound. researchgate.net
Kinetic studies of analogous Michael additions show that every step is in equilibrium. researchgate.net The reaction rate is dependent on several factors:
Base Strength and Concentration: A stronger base or a higher concentration of the base will increase the concentration of the active nucleophile (methoxide), thus accelerating the reaction. researchgate.net
Substrate Structure: Acrylates are effective Michael acceptors. The presence of electron-withdrawing groups (like the ester carbonyl) activates the double bond for nucleophilic attack. upc.edu
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Temperature: Like most chemical reactions, the rate of Michael addition generally increases with temperature.
Thermodynamic data for this compound are essential for process design and purification.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Boiling Point | 142-143 °C |
| Density | 1.009 g/mL at 25 °C |
| Refractive Index | n20/D 1.402 |
Data sourced from references nist.govguidechem.com.
Detailed Mechanistic Investigations of Acetalation and Condensation Processes
The primary industrial synthesis of this compound is achieved through the reaction of methanol with methyl acrylate. This transformation is not a classical acetalation or condensation reaction but is best described as a nucleophilic conjugate addition, specifically a Michael addition. The process is typically catalyzed by a strong base, such as sodium methoxide.
The mechanism proceeds through the following steps:
Nucleophile Formation : The basic catalyst, typically sodium methoxide (CH₃ONa), deprotonates a molecule of the reactant methanol (CH₃OH). This generates a potent nucleophile, the methoxide anion (CH₃O⁻).
Nucleophilic Attack : The methoxide anion attacks the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. This conjugate addition breaks the π-bond of the carbon-carbon double bond, pushing electrons to form a resonance-stabilized enolate intermediate.
Protonation : The enolate intermediate is a strong base and is subsequently protonated by a molecule of methanol. This step regenerates the methoxide catalyst and yields the final product, this compound.
Green Chemistry Principles Applied to this compound Production
The application of green chemistry principles to the synthesis of this compound is critical for enhancing the sustainability of its production. Key areas of focus include developing cleaner synthetic protocols, maximizing raw material utilization, using renewable feedstocks, and improving energy efficiency.
Development of Solvent-Free and Catalyst-Free Synthetic Protocols
Current commercial production of this compound predominantly relies on the use of strong base catalysts like sodium or potassium methoxide. google.com While effective, these catalysts are highly sensitive to water and acids and must be neutralized after the reaction, typically with sulfuric or phosphoric acid, which complicates the purification process. patsnap.comgoogle.com Some documented lab-scale syntheses also employ solvents like acetonitrile (B52724) to facilitate the reaction, which adds to the process complexity due to the need for solvent recovery. patsnap.com
The development of truly solvent-free and catalyst-free systems remains a significant goal. In the conventional method, an excess of methanol often serves as both a reactant and the reaction medium, approaching a solvent-free condition. However, the reliance on a catalyst is a major hurdle. Research into heterogeneous catalysts aims to simplify catalyst separation and regeneration, thereby reducing waste. The ideal green chemistry scenario would involve a catalyst-free reaction, potentially achievable under high-temperature or high-pressure conditions, but this approach is challenged by the need for specialized equipment and the potential for increased side reactions and energy consumption. patsnap.com
Maximizing Atom Economy and Minimizing Waste Generation
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jk-sci.comnih.gov The primary synthesis of this compound via the Michael addition of methanol to methyl acrylate is an exemplary case of high efficiency.
CH₃OH + CH₂=CHCOOCH₃ → CH₃OCH₂CH₂COOCH₃
This addition reaction incorporates all atoms from the reactants into the final product, resulting in a theoretical atom economy of 100%. nih.govnih.gov
| Reactant | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Methanol | CH₄O | 32.04 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 |
| Total Reactant Mass | 118.13 | |
| Product | Molecular Formula | Molar Mass (g/mol) |
| This compound | C₅H₁₀O₃ | 118.13 |
| Total Product Mass | 118.13 |
Atom Economy Calculation: (118.13 / 118.13) * 100% = 100%
Utilization of Renewable Raw Materials and Feedstocks
A significant advancement in greening the production of this compound involves shifting from petroleum-based feedstocks to renewable alternatives. The primary raw materials, methanol and methyl acrylate, are traditionally derived from fossil fuels. pmarketresearch.com
Renewable Methanol (Bio-methanol) : Methanol can be produced sustainably from various biomass sources, including agricultural waste, forestry residues, and biogas. This bio-methanol is chemically identical to its fossil-fuel-derived counterpart and can be used as a direct replacement in the synthesis process.
Renewable Methyl Acrylate : The production of acrylic acid, the precursor to methyl acrylate, from renewable resources is an active area of research. Promising pathways include the fermentation of sugars from crops like corn or sugarcane to produce intermediates like 3-hydroxypropionic acid, which can then be converted to acrylic acid. pmarketresearch.com The emergence of bio-acrylic acid derivatives creates a viable route for producing a partially or fully bio-based this compound. pmarketresearch.com
The adoption of these bio-based feedstocks can significantly reduce the carbon footprint of this compound production and decrease reliance on volatile fossil fuel markets. pmarketresearch.com
Energy Efficiency Considerations in Synthetic Pathways
The synthesis of this compound is an energy-intensive process. pmarketresearch.com The main reaction is exothermic, necessitating the use of cooling systems to maintain the optimal reaction temperature (typically 40-60°C) and prevent unwanted polymerization of methyl acrylate. google.comgoogle.com
Following the reaction, the purification of the product requires distillation to separate this compound (boiling point ~143°C) from unreacted methanol (boiling point ~65°C), methyl acrylate (boiling point ~80°C), and other impurities. google.com Distillation is a high-energy separation technique.
Improving energy efficiency involves several strategies:
Process Optimization : Fine-tuning reaction conditions, such as catalyst concentration and reactant ratios, can maximize conversion rates, thereby reducing the amount of unreacted material that needs to be separated and recycled.
Heat Integration : Implementing heat exchangers to use the heat generated by the exothermic reaction to preheat feedstock streams can significantly reduce external energy inputs.
Advanced Separation Techniques : Exploring alternatives to traditional distillation, such as membrane separation or reactive distillation, could offer more energy-efficient purification pathways.
Manufacturers can further improve the carbon footprint of the process by integrating renewable energy sources to power their operations. pmarketresearch.com
Mechanistic Investigations of Methyl 3 Methoxypropionate Reactivity and Transformations
Fundamental Chemical Reactions and Reaction Pathways
The reactivity of Methyl 3-methoxypropionate is primarily governed by its two functional groups: the ester and the ether. The ester group is susceptible to nucleophilic attack at the carbonyl carbon, while the ether linkage is generally more stable but can participate in reactions under specific conditions.
Nucleophilic Addition Reactions
The formation of this compound itself is a prime example of a nucleophilic addition reaction, specifically a Michael or conjugate addition. masterorganicchemistry.com In this process, a nucleophile—in this case, methanol (B129727)—adds to the β-carbon of an α,β-unsaturated carbonyl compound, methyl acrylate (B77674). google.com
The reaction is typically catalyzed by a strong base, such as an alkali metal alkoxide like sodium methoxide (B1231860) (NaOCH₃). google.comgoogle.com The mechanism proceeds via the following steps:
Deprotonation: The basic catalyst removes a proton from methanol, generating the highly nucleophilic methoxide ion (CH₃O⁻).
Conjugate Addition: The methoxide ion attacks the electron-deficient β-carbon of methyl acrylate. The π-electrons from the carbon-carbon double bond are pushed onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated by a proton source (in this case, the methanol solvent) to yield the final product, this compound. masterorganicchemistry.com
This reaction is an exothermic process, and controlling the temperature is important for maximizing the yield and minimizing side reactions. google.com
| Step | Description | Reactants | Intermediate/Product | Catalyst |
| 1 | Generation of Nucleophile | Methanol | Methoxide ion | Sodium Methoxide |
| 2 | Nucleophilic Attack | Methoxide ion, Methyl Acrylate | Enolate Intermediate | - |
| 3 | Protonation | Enolate Intermediate, Methanol | This compound | - |
Esterification and Transesterification Processes
The ester group of this compound can be formed or interconverted through esterification and transesterification reactions.
Esterification refers to the reaction of a carboxylic acid (3-methoxypropionic acid) with an alcohol (methanol) in the presence of an acid catalyst to form the corresponding ester (this compound). This is a reversible reaction, and to drive it toward the product, water is typically removed.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction is widely used to convert one ester into another and can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification: In this mechanism, a strong base deprotonates the incoming alcohol (R'-OH) to form a nucleophilic alkoxide (R'-O⁻). This alkoxide then attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The original methoxy (B1213986) group (-OCH₃) is subsequently eliminated as a methoxide ion, which is then protonated by the solvent, yielding the new ester and methanol. masterorganicchemistry.com To drive the equilibrium towards the product, the new alcohol is often used as the solvent in large excess. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol is eliminated as a neutral molecule, yielding the new ester. masterorganicchemistry.com
Alkylation of Methoxy and Ester Groups
Information regarding the direct alkylation of the methoxy (ether) or the ester groups of this compound is not extensively documented in readily available literature. Ethers are generally chemically inert and require harsh conditions or specific reagents for cleavage or modification. Similarly, while the α-carbon to the ester carbonyl can potentially be alkylated after deprotonation to form an enolate, the presence of other acidic protons and the specific reaction conditions required make this a complex transformation that is not commonly reported for this molecule.
Hydrolysis and Hydrofluorolysis Mechanisms and Byproduct Formation
Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. Like transesterification, this process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the products: 3-methoxypropionic acid and methanol.
Alkaline Hydrolysis (Saponification): This method uses a base, such as sodium hydroxide (B78521), and is an irreversible process. The hydroxide ion attacks the carbonyl carbon, leading to the formation of methanol and the salt of the carboxylic acid (e.g., sodium 3-methoxypropionate).
Hydrofluorolysis refers to the cleavage of chemical bonds by hydrogen fluoride (B91410) (HF). The electrochemical fluorination (ECF) of this compound in anhydrous hydrogen fluoride is accompanied by hydrofluorolysis of the ester. fluorine1.ru This process leads to the cleavage of the molecule and the formation of a complex mixture of fluorinated byproducts rather than a simple perfluorinated version of the original ester. fluorine1.ru The destruction of the molecule occurs at both the ether and carbon-carbon bonds. fluorine1.ru
| Bond Cleavage Site | Resulting Byproducts |
| Ester Group | Perfluoropropionylfluoride, Carbonyl difluoride |
| CH₃O-CH₂ Bond | Perfluoropropionylfluoride, Isomeric tetrafluoropropionylfluorides, Carbonyl difluoride |
| CH₃-OCH₂ Bond | Difluoromalonyl difluoride, Fluoromethanes |
| C-C Bonds | Perfluoromethylethyl ethers, Trifluoroacetylfluoride, Polyfluorodimethyl ethers |
| Cyclization Reactions | Perfluorodioxane-1,3, Perfluorodioxolane-1,3 |
This compound as a Chemical Reagent in Organic Synthesis
Beyond its role as a solvent, this compound serves as a reagent in specific synthetic applications.
Role as an Acylation Reagent
This compound can be employed as an acylation reagent, particularly in enzyme-catalyzed reactions. sigmaaldrich.comchemicalbook.comsigmaaldrich.com It has been successfully used for the lipase-catalyzed N-acylation of amines, such as 1-phenylethanamine. sigmaaldrich.comresearchgate.net Lipases are enzymes that can catalyze the formation of amide bonds under mild conditions. beilstein-journals.orgunimi.it
In a comparative study, the use of this compound as an acyl donor for the aminolysis of 1-phenylethanamine showed a significant rate enhancement compared to standard reagents like butyrate (B1204436) esters. researchgate.net The initial rate of aminolysis was improved 11-fold. researchgate.net This rate enhancement is theorized to be due to a favorable interaction between the β-oxygen atom of the methoxy group and the amine nitrogen atom in the reaction's transition state. researchgate.net This application highlights the utility of this compound in chemoenzymatic processes for the kinetic resolution of racemic amines, which is a valuable method for preparing enantiopure compounds. researchgate.net
Precursor in Fluorinated Compound Synthesis (e.g., Electrochemical Fluorination)
This compound serves as a key precursor in the synthesis of valuable fluorinated compounds through electrochemical fluorination (ECF). This process, often conducted in anhydrous hydrogen fluoride at a nickel anode, facilitates the replacement of hydrogen atoms with fluorine. The ECF of this compound is a multi-stage process that yields a range of perfluorinated products due to fluorination, cyclization, and fragmentation reactions.
During electrolysis, the hydrofluorolysis of the ester group occurs, which is why perfluorinated esters are generally not found among the final products. Instead, the primary product of interest is often perfluoro-3-methoxypropionyl fluoride. However, the reaction is complex and leads to the formation of numerous other compounds. The process involves high overpotential at the nickel anode, which becomes coated with nickel fluoride that adsorbs radical fluorine, driving the reaction.
Destructive fluorination along different bonds within the molecule results in a variety of smaller fluorinated molecules. For instance, cleavage of the CH3O-CH2- bond leads to the formation of perfluoropropionylfluoride and tetrafluoropropionylfluorides. Concurrently, cleavage at the CH3-OCH2- bond can produce difluoromalonyldifluoride. Further fragmentation of carbon-carbon bonds can yield products such as perfluoromethylethyl ethers and trifluoroacetylfluoride. The fluorination of the acyl fluoride group is also accompanied by cyclization, leading to the formation of five- and six-membered cyclic ethers.
A summary of major products identified from the electrochemical fluorination of this compound is presented below.
| Product Category | Specific Compounds Identified |
| Primary Target | Perfluoro-3-methoxypropionylfluoride |
| C-O Bond Cleavage Products | Perfluoropropionylfluoride, Tetrafluoropropionylfluorides, Carbonyldifluoride, Difluoromalonyldifluoride, Fluoromethanes |
| C-C Bond Cleavage Products | Perfluoromethylethyl ethers, Polyfluorodimethyl ethers, Trifluoroacetylfluoride |
| Cyclization Products | Perfluorodioxane-1,3, Perfluorodioxolane-1,3 |
| Exhaustive Fluorination | Perfluoromethylpropyl ether |
The yield of specific monohydroperfluoroderivatives in these processes typically does not exceed 10 mol%. nih.gov The complexity of the product mixture makes the calculation of current yield for any single product challenging. nih.gov
Synthesis of Complex Molecular Architectures Utilizing this compound
Polymeric Materials and Coatings Synthesis (e.g., Photoresist Polymers)
This compound is utilized as a monomer or reagent in the synthesis of specialized polymeric materials, most notably in the field of microelectronics for the production of photoresists. Photoresists are light-sensitive materials used in photolithography to create patterns on substrates. The properties of this compound make it suitable for incorporation into advanced alicyclic polymers designed for deep ultra-violet (DUV) lithography, particularly with Argon Fluoride (ArF) excimer lasers at a wavelength of 193 nm.
In one specific application, this compound is used in the synthesis of complex terpolymers and tetrapolymers that function as single-layer resist materials. newdrugapprovals.orgchemicalbook.com It may be employed in the synthetic pathway to create monomers like t-butyl 5-norbornene-2-carboxylate. These alicyclic monomers are then copolymerized with other functional monomers, such as 2-hydroxylethyl 5-norbornene-2-carboxylate and maleic anhydride, to produce the final photoresist resin. newdrugapprovals.orgchemicalbook.com The resulting polymer, such as poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride), possesses the necessary characteristics for high-resolution lithography, including transparency at 193 nm, good adhesion, and thermal stability. newdrugapprovals.orgchemicalbook.com The incorporation of structures derived from this compound can influence the solubility and etching resistance of the final photoresist material.
Synthesis of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) Derivatives)
The synthesis of heterocyclic compounds often relies on the use of versatile building blocks that can provide specific carbon backbones. While this compound possesses a three-carbon chain with functional groups at both ends (an ester and an ether), making it a potential synthon for building heterocyclic rings, direct and widespread examples of its use for the synthesis of pyrimidine derivatives are not prominent in surveyed literature.
The classical synthesis of a pyrimidine ring, such as the Principal Synthesis, involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a compound containing an N-C-N fragment, like urea (B33335) or guanidine. For example, a β-ketoester can react with urea under basic or acidic conditions to form a dihydropyrimidinone, which can be subsequently oxidized to the aromatic pyrimidine.
Given its structure, this compound does not fit the typical profile of a 1,3-dicarbonyl precursor. However, related β-amino esters or β-cyano esters are common precursors for pyrimidines. For instance, a related compound, methylamino-propionic acid, can be reacted with S-methyl-isothiourea to form N-methyl guanidino propionic acid, a precursor to creatine (B1669601) that contains a guanidino group necessary for building certain heterocycles. google.com While the direct condensation of this compound with urea to form a pyrimidine ring is not a standard reported method, its potential as a Michael acceptor or after transformation into a more reactive intermediate remains a possibility for specialized synthetic routes.
Formation of Pharmaceutical Intermediates and Advanced Drug Scaffolds
This compound is classified as an important organic synthetic intermediate used in the production of fine chemicals and bulk drug intermediates. coreyorganics.comgoogle.com Its utility lies in its bifunctional nature, which allows it to be incorporated as a structural fragment into more complex molecules.
The value of methoxy-substituted ester building blocks is exemplified in the synthesis of advanced drug scaffolds. A notable example is the synthesis of Gefitinib, an anti-cancer drug that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. nih.govukm.my While not starting directly from this compound, a reported novel synthesis of Gefitinib begins with a structurally related compound, methyl 3-hydroxy-4-methoxybenzoate. nih.govnih.gov This demonstrates the strategic importance of such functionalized ester precursors in constructing complex pharmaceutical agents.
The synthesis involves a multi-step process to build the quinazoline (B50416) core of Gefitinib, which is a privileged scaffold in medicinal chemistry. The process highlights how the initial methoxy and ester groups on the starting ring are strategically retained and guide subsequent reactions.
Key Steps in a Reported Gefitinib Synthesis Utilizing a Methoxy-Substituted Benzoate Intermediate nih.govnih.gov
| Step | Reaction | Purpose |
| 1 | Alkylation | Introduction of a side chain that will later form part of the final drug structure. |
| 2 | Nitration | Introduction of a nitro group, which is a precursor to an amine. |
| 3 | Reduction | Conversion of the nitro group to an amino group. |
| 4 | Cyclization | Reaction of the amino group and the ester with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring system. |
| 5 | Chlorination | Conversion of the hydroxyl group on the quinazoline ring to a chlorine atom, creating a reactive site for coupling. |
| 6 | Amination | Coupling of the chlorinated quinazoline with the required aniline (B41778) side chain to form the final drug scaffold. |
This example underscores the role of simple methoxy-substituted esters as foundational starting materials for assembling complex, biologically active molecules. nih.govukm.mynih.gov this compound, as a readily available intermediate, serves a similar role in the synthesis of other, non-aromatic pharmaceutical building blocks. coreyorganics.com
Advanced Applications and Functional Roles of Methyl 3 Methoxypropionate in Materials Science and Medicinal Chemistry Research
Application in High-Performance Materials Development
Methyl 3-methoxypropionate (MMP) is a versatile compound that has found significant application in the development of a wide range of high-performance materials. Its unique properties as a solvent and intermediate make it a valuable component in industries ranging from semiconductor manufacturing to advanced coatings.
Photoresist Formulations for Advanced Semiconductor Manufacturing
In the fabrication of semiconductors, photolithography is a critical process that uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical, or photoresist, on a substrate. The choice of solvent in a photoresist formulation is crucial as it affects the coating's uniformity, thickness, and ultimately, the resolution of the final pattern. This compound is utilized as a high-performance solvent in these formulations. nih.gov
MMP's moderate evaporation rate and excellent solvency for a wide range of photoresist polymers are key to its utility. It allows for the creation of a uniform, defect-free photoresist film on the silicon wafer. Research has indicated its use in the synthesis of specialized polymer resists, such as those based on poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride), which are studied for their lithographic performance with Argon Fluoride (B91410) (ArF) excimer lasers. chemicalbook.com The solvent's ability to dissolve these complex polymers without degrading them is essential for next-generation lithographic processes, including Extreme Ultraviolet (EUV) lithography, which demands increasingly sophisticated materials to achieve smaller feature sizes. halocarbon.comcas.org
Table 1: Key Properties of this compound as a Photoresist Solvent
| Property | Value | Significance in Photoresist Formulations |
|---|---|---|
| Purity | ≥99.0% sakura.ne.jp | Minimizes contaminants that could cause defects in the semiconductor circuit. |
| Boiling Point | 142-143 °C | Allows for controlled evaporation during the spin-coating process, ensuring a uniform film. |
| Solvency | High | Capable of dissolving complex photosensitive polymers and additives used in advanced resists. |
| Surface Tension | Low diethylmaleate.com | Promotes good wetting of the substrate surface, leading to uniform film thickness. |
Coalescing Agent in Coating Formulations and Paints
In the coatings and paint industry, the formation of a continuous, durable film is paramount. For latex or dispersion paints, this is achieved through a process called coalescence, where polymer particles fuse together as the solvent (typically water) evaporates. specialchem.com this compound serves as an effective coalescing agent, temporarily plasticizing the polymer particles to facilitate this fusion process. sakura.ne.jp
The addition of MMP lowers the minimum film formation temperature (MFFT) of the paint, allowing a coherent film to form at ambient temperatures. specialchem.com Its slow evaporation rate ensures that it remains in the film long enough to perform its coalescing function but eventually volatilizes completely, leaving no residual odor. diethylmaleate.com This results in a paint film with enhanced properties, including improved leveling, higher gloss, and better transparency. diethylmaleate.com It is particularly useful in high-gloss clear and white wood paints and in automotive coatings to prevent issues like sagging and to improve the orientation of metallic pigments like aluminum silver paste. diethylmaleate.com
Table 2: Effects of this compound on Coating Properties
| Coating Property | Improvement with MMP | Mechanism of Action |
|---|---|---|
| Film Formation | Enables formation at lower temperatures | Reduces the Minimum Film Formation Temperature (MFFT) of the polymer binder. specialchem.com |
| Leveling and Flow | Improved | The slow evaporation rate allows more time for the coating to level before drying. |
| Gloss and Transparency | Increased | Promotes the formation of a smooth, continuous, and uniform film surface. diethylmaleate.com |
| Pigment Dispersion | Enhanced | Strong solvency helps to disperse color powders and pastes effectively. diethylmaleate.com |
Electrolyte Additive and Solvent in Lithium-Ion Battery Technology
The electrolyte in a lithium-ion battery is a critical component that enables the transport of lithium ions between the anode and cathode during charge and discharge cycles. jongia.com While standard electrolytes are typically composed of a lithium salt dissolved in a mixture of organic carbonate solvents, research is ongoing to find new solvents and additives that can improve battery performance, particularly in terms of safety, lifespan, and operation under extreme temperatures.
Esters like methyl propionate (B1217596) and its derivatives, including this compound, have been investigated for this purpose. Research into methyl propionate-based electrolytes has demonstrated improved performance at low temperatures and the ability to support high discharge rates. energy.gov For instance, at -20°C, a cell with a methyl propionate-based electrolyte delivered over 11 times more discharge energy than one with a standard baseline electrolyte. energy.gov These ester-based co-solvents can influence the composition and stability of the solid-electrolyte interphase (SEI)—a critical passivation layer that forms on the anode and is crucial for the long-term stability of the battery. jongia.com The weaker interaction between ester solvents and lithium ions, compared to carbonate solvents, can lead to faster charge transfer at the electrode-electrolyte interface, which is beneficial for high-power applications. researchgate.net
Table 3: Comparison of MMP Properties with Standard Electrolyte Solvents
| Property | This compound | Ethylene Carbonate (EC) | Ethyl Methyl Carbonate (EMC) |
|---|---|---|---|
| Molecular Formula | C5H10O3 nih.gov | C3H4O3 | C4H8O3 |
| Boiling Point (°C) | 142-143 | 248 | 107 |
| Flash Point (°C) | 47 diethylmaleate.com | 143 | 23 |
| Function | Potential co-solvent/additive | High-permittivity solvent, SEI former | Low-viscosity solvent |
Development of Durable Materials and Composites
The durability of a material, particularly a polymer-based coating or composite, is heavily dependent on the quality of the polymer film and its adhesion to the substrate. This compound contributes to the development of durable materials primarily through its role as a high-performance solvent and coalescing agent.
Its ability to effectively dissolve a variety of robust polymers, such as nitrocellulose, vinyl chloride copolymers, and methacrylate (B99206) polymers, is crucial for creating high-quality protective coatings. diethylmaleate.com By ensuring these polymers are fully dissolved and then properly coalesce into a uniform, non-porous film, MMP helps to maximize the inherent durability, chemical resistance, and weatherability of the final product. These coatings are used in demanding applications, including automotive refinishing and protective layers for metal and furniture, where long-term performance is essential. diethylmaleate.com The strong, well-formed film created with the help of MMP provides superior protection against environmental factors, thereby extending the life of the coated material.
Research in Pharmaceutical and Medicinal Chemistry
In the complex field of drug discovery and development, the synthesis of Active Pharmaceutical Ingredients (APIs) often requires a series of chemical reactions using various building blocks and intermediates. The structure and purity of these intermediates are critical to the successful synthesis of the final drug molecule.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
This compound is recognized as a useful intermediate in the synthesis of more complex molecules, including APIs. lookchem.com Its chemical structure, containing both an ester and an ether functional group, allows it to be used in a variety of chemical transformations.
Specific research has highlighted its utility in specialized synthetic applications. For example, it is considered a highly efficient compound for synthesizing 3-indolyl α,β-unsaturated carbonyl compounds, which are structural motifs found in various biologically active molecules. coreyorganics.com Furthermore, MMP can be employed as an acylation reagent. It has been used in the lipase-catalyzed N-acylation of 1-phenylethanamine, a reaction that is important for the synthesis of chiral amines and amides, which are common components of pharmaceutical compounds. chemicalbook.com The use of MMP as a starting material or reagent in these and other synthetic pathways demonstrates its role in facilitating the construction of complex molecular architectures required for medicinal chemistry research.
Table 4: Documented Synthetic Applications of this compound in Chemistry Research
| Application Area | Specific Role of MMP | Resulting Chemical Structure/Product Type |
|---|---|---|
| Heterocyclic Chemistry | Reagent/Building Block | 3-indolyl α,β-unsaturated carbonyl compounds coreyorganics.com |
| Enzymatic Synthesis | Acylation Reagent | N-acylated 1-phenylethanamine derivatives chemicalbook.com |
| General Organic Synthesis | Pharmaceutical Intermediate | Building block for various APIs lookchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-phenylethanamine |
| Aluminum silver paste |
| Ethylene Carbonate |
| Ethyl Methyl Carbonate |
| Lithium Salt |
| Maleic anhydride |
| Methacrylate polymers |
| This compound |
| Nitrocellulose |
| Poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) |
Reaction Medium for Temperature-Sensitive Pharmaceutical Processes
This compound's inherent properties, such as its liquid state at room temperature and a boiling point of 142-143°C, suggest its potential as a specialized solvent in pharmaceutical manufacturing. chemicalbook.com Its ether and ester functional groups contribute to its solvency characteristics, allowing it to dissolve a range of organic compounds. alfa-chemistry.com
In pharmaceutical synthesis, precise temperature control is often critical to ensure the stability of reactive intermediates and the desired reaction outcomes. The physical characteristics of this compound, including its moderate boiling point and stability, indicate it could be a suitable medium for reactions that require specific, controlled temperature ranges that are neither cryogenic nor excessively high.
While direct, documented examples of this compound's use in temperature-sensitive pharmaceutical processes are not extensively available in public literature, its class of compounds—ether-esters—is known for utility in applications requiring stable performance across various temperatures. researchgate.net The stability of ether linkages and the solvency provided by the ester group create a profile that is theoretically advantageous for delicate chemical syntheses. alfa-chemistry.com Further research into its application in this specific context could reveal it to be a valuable tool for pharmaceutical chemists working with thermally labile molecules.
Excipient in Drug Formulations for Enhanced Bioavailability (for fluorinated analogs)
While research on this compound itself as an excipient is limited, significant findings have emerged regarding its fluorinated analog, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate. This analog has been investigated for its role in drug formulations, specifically for its ability to enhance the bioavailability of active pharmaceutical ingredients (APIs).
A key challenge in pharmaceutical development is the poor solubility of many drug candidates, which can limit their absorption and, consequently, their therapeutic effectiveness. nih.gov Fluorinated compounds are of particular interest in drug design as the inclusion of fluorine can modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to improved bioavailability. nih.govpharmtech.com
In one study, the fluorinated structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate was found to significantly improve the bioavailability of certain APIs by increasing their solubility and stability in biological systems. The unique electronic and steric effects imparted by the fluorinated structure are credited with this enhancement. The compound's thermal and chemical resistance, owing to its fluorinated backbone, also contributes to its suitability as a stable component in drug formulations. nbinno.com
Table 1: Properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
| Property | Value |
| CAS Number | 755-73-7 |
| Molecular Weight | 190.09 g/mol |
| Boiling Point | 159 °C |
| Density | 1.331 g/cm³ |
| Flash Point | 48 °C |
This table presents key physical properties of Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate, a fluorinated analog of this compound. biosynth.com
The findings related to this fluorinated analog suggest a promising avenue for the development of novel excipients. Further investigation into other structurally related ether-esters, including the non-fluorinated this compound, may reveal a broader applicability of this class of compounds in enhancing the performance of challenging drug formulations.
Investigation of Biochemical Relevance in Metabolic Pathways
Recent research has begun to uncover the biochemical relevance of this compound, particularly through studies of natural sources and its interactions with biological systems.
One notable area of investigation involves the medicinal mushroom Inonotus obliquus, commonly known as Chaga. nih.govijbs.comnih.govresearchgate.net This mushroom has a long history of use in traditional medicine for various ailments. tandfonline.com Modern analytical studies have identified this compound as one of the bioactive constituents of Inonotus obliquus. nih.govijbs.comnih.govresearchgate.net
Research into the effects of Inonotus obliquus extract on muscle cells has provided insights into the potential role of its components. Studies on C2C12 myoblasts (a mouse muscle cell line) have shown that treatment with the extract can promote myogenic differentiation and alleviate dexamethasone-induced myotube atrophy. nih.govresearchgate.net Network pharmacological analysis of the mushroom's constituents, including this compound, predicted that these effects may be mediated through the protein kinase B (AKT) signaling pathway, which is crucial for myogenesis and muscle regeneration. ijbs.comnih.gov
Furthermore, this network analysis predicted that this compound is a potential ligand for the acetylcholine receptor. nih.gov Acetylcholine receptors are critical for signal transmission at the neuromuscular junction and are involved in a wide array of physiological processes. frontiersin.orgyoutube.com The interaction of a small molecule like this compound with these receptors could have significant implications for neuromuscular function and warrants further investigation.
Table 2: Investigated Biochemical Roles of this compound
| Research Area | Context | Key Findings |
| Natural Occurrence | Constituent of Inonotus obliquus (Chaga mushroom) | Identified as a bioactive compound in a medicinally used mushroom. |
| Muscle Cell Studies | Myogenesis and muscle regeneration in C2C12 myoblasts | Predicted to contribute to the pro-myogenic effects of Inonotus obliquus extract via the AKT signaling pathway. |
| Receptor Interaction | Network pharmacology prediction | Identified as a potential ligand for the acetylcholine receptor. |
This table summarizes the key findings from investigations into the biochemical relevance of this compound.
While these findings are promising, it is important to note that much of the current understanding is based on studies of complex extracts and predictive modeling. Further research focusing on the isolated compound is necessary to fully elucidate its specific biochemical roles and metabolic fate.
Environmental Fate, Ecotoxicology, and Sustainability Research on Methyl 3 Methoxypropionate
Environmental Degradation Pathways and Kinetics
The degradation of Methyl 3-methoxypropionate in the environment is expected to occur through a combination of abiotic and biotic processes. These pathways determine the compound's persistence and potential for accumulation in various environmental compartments.
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the key abiotic degradation mechanisms are likely to be hydrolysis and atmospheric photooxidation.
Hydrolysis: As an ester, this compound can undergo hydrolysis, breaking down into 3-methoxypropionic acid and methanol (B129727). The rate of this reaction is dependent on pH and temperature. While specific hydrolysis data for this compound is not readily available, esters, in general, are susceptible to this degradation pathway.
Atmospheric Oxidation: In the atmosphere, volatile organic compounds like this compound are primarily degraded by reacting with photochemically produced hydroxyl radicals (•OH). The rate of this reaction is a key indicator of the compound's atmospheric lifetime. For the structurally related compound propylene glycol methyl ether acetate (B1210297) (PGMEA), the half-life in the air due to photochemical oxidation is rapid shell.com. A similar rapid atmospheric degradation would be expected for this compound.
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary degradation pathway for organic chemicals in soil and water.
Based on data for analogous substances, this compound is expected to be readily biodegradable. For instance, dipropylene glycol monomethyl ether (DPGME), a related glycol ether, is readily biodegraded under aerobic conditions, with more than 50% degradation occurring within 14 to 21 days epa.gov. Similarly, propylene glycol methyl ether (PGME) and its acetate (PGMEA) are also biodegradable shell.com. The ester and ether linkages in this compound are generally susceptible to microbial enzymatic attack, leading to its breakdown into smaller, less harmful substances.
The persistence of a chemical in the environment is its ability to resist degradation. Based on its expected ready biodegradability and susceptibility to abiotic degradation, this compound is not anticipated to be persistent in the environment.
The potential for a substance to accumulate in living organisms is known as bioaccumulation. Chemicals with a high octanol-water partition coefficient (Kow) tend to be more bioaccumulative. While a specific experimental value for this compound is not widely reported, related compounds like DPGME are not expected to bioaccumulate in food webs . Given its structure, this compound is also expected to have a low potential for bioaccumulation.
Ecotoxicological Impact Assessment Research
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. For this compound, a full ecotoxicological profile is not available in the public domain. However, data on similar compounds can provide an indication of its potential impact.
The aquatic toxicity of a substance is typically evaluated using standardized tests on fish, aquatic invertebrates (like Daphnia), and algae. For the analogous compound 2-methoxypropyl acetate, there is a high probability that it is not acutely harmful to aquatic organisms basf.com. The LC50 (96 h) for fish (Oncorhynchus mykiss) is reported to be 134 mg/L basf.com. Propylene glycol methyl ether acetate (PGMEA) is also reported to have low toxicity towards aquatic organisms shell.com. Based on this information, this compound is also expected to exhibit low acute toxicity to aquatic life.
Table 1: Aquatic Toxicity Data for an Analogous Compound (2-Methoxypropyl Acetate)
| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Guideline |
| Oncorhynchus mykiss (Fish) | LC50 | 134 | 96 hours | OECD Guideline 203 |
| Aquatic Invertebrates | EC50 | >100 | 48 hours | - |
| Fish | NOEC | 47.5 | 14 days | ECHA |
| Aquatic Invertebrates | EC50 | >100 | 21 days | ECHA |
Data sourced from safety data sheets for 2-methoxypropyl acetate and the ECHA database. This data is for an analogous substance and should be used for qualitative comparison only.
Information on the terrestrial ecotoxicity and soil interactions of this compound is scarce. However, given its expected ready biodegradability, it is unlikely to persist in soil. The compound is miscible in water, which suggests it may be mobile in soil and could potentially leach into groundwater epa.gov. However, its rapid degradation would likely mitigate significant groundwater contamination. The effects on soil-dwelling organisms have not been extensively studied.
Life Cycle Assessment (LCA) and Environmental Impact Studies for this compound Production and Use
For a solvent like this compound, an LCA would typically consider the following stages:
Raw Material Acquisition: This includes the extraction and processing of precursor materials, such as methanol and other chemical feedstocks. The environmental impact of this stage is heavily dependent on the production methods of these precursors. For instance, the production of methanol can be a significant contributor to greenhouse gas emissions and fossil fuel depletion. researchgate.net
Manufacturing: The chemical synthesis of this compound will have an associated energy consumption and may generate waste streams that require treatment. The efficiency of the chemical process and the source of energy (e.g., fossil fuels vs. renewables) are critical factors.
Transportation: The environmental footprint of transporting the raw materials to the production facility and the final product to its end-users would be assessed, considering factors like distance and mode of transport.
Use Phase: As a solvent, the use phase of this compound is a critical part of its life cycle. sei.org Volatile organic compound (VOC) emissions during use can contribute to air pollution and the formation of ground-level ozone. jchps.comresearchgate.net The efficiency of the application process and the implementation of solvent recovery and recycling systems can significantly mitigate these impacts. maratekenvironmental.com
End-of-Life: This stage considers the disposal or recycling of the solvent after its use. Incineration, while a common disposal method, can release pollutants if not properly controlled. Recycling and reuse of the solvent are preferable from an environmental standpoint as they reduce the need for virgin material production and minimize waste. maratekenvironmental.com
Studies on other methyl esters, such as those used in biodiesel production, have identified key environmental impact categories. These often include global warming potential, acidification potential, and eutrophication potential. tandfonline.comresearchgate.net The primary contributors to these impacts are typically the energy inputs and the production of raw materials like methanol. researchgate.net
| Life Cycle Stage | Potential Environmental Impacts | Key Contributing Factors |
|---|---|---|
| Raw Material Acquisition | Fossil fuel depletion, Greenhouse gas emissions | Production of methanol and other precursors |
| Manufacturing | Energy consumption, Waste generation | Process efficiency, Energy source |
| Transportation | Greenhouse gas emissions, Air pollution | Distance, Mode of transport |
| Use Phase | VOC emissions, Air pollution | Application efficiency, Solvent recovery systems |
| End-of-Life | Air pollution, Waste generation | Disposal method (incineration vs. recycling) |
Regulatory Science and Sustainable Chemical Management Frameworks
The management of specialty chemicals like this compound is governed by a range of regulatory frameworks aimed at protecting human health and the environment. tilleydistribution.comcambridgenetwork.co.uk These regulations are increasingly incorporating principles of sustainability and green chemistry. ecolink.com
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory, which means it is subject to regulation by the Environmental Protection Agency (EPA). thegoodscentscompany.com3eco.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemicals. 3eco.com this compound has several GHS hazard classifications, which are important for its safe handling and management. nih.gov
| Hazard Class | Hazard Statement Code | Description |
|---|---|---|
| Flammable liquids | H226 | Flammable liquid and vapor |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin irritation | H315 | Causes skin irritation |
| Serious eye irritation | H319 | Causes serious eye irritation |
| Acute toxicity, inhalation | H332 | Harmful if inhaled |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Data sourced from PubChem. nih.gov
Beyond direct regulation, sustainable chemical management frameworks encourage a more holistic approach to the lifecycle of chemicals. esig.org These frameworks are often voluntary and are being increasingly adopted by the chemical industry. esig.org Key principles of sustainable solvent management that would apply to this compound include:
Recycling and Reuse: Establishing closed-loop systems to recover and purify used solvent for subsequent use, thereby reducing waste and the demand for virgin solvent. maratekenvironmental.com
Substitution: Where feasible, replacing more hazardous solvents with less hazardous and more environmentally benign alternatives. usc.edu The selection of a "greener" solvent involves considering its entire life cycle, including its source (renewable vs. fossil-based), toxicity, and biodegradability. text2fa.ir
Circular Economy Principles: Designing processes and products in a way that keeps resources in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life. esig.org
The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a prominent example of a comprehensive framework that places the responsibility on industry to manage the risks from chemicals and to provide safety information on the substances. 3eco.com While specific information on this compound under REACH is not detailed here, any company producing or importing it into the EU would need to comply with its requirements.
The move towards a more sustainable chemical industry necessitates a proactive approach to chemical management, considering environmental and health impacts at all stages of a chemical's life cycle. ecolink.com For this compound, this means not only complying with existing regulations but also actively seeking opportunities to reduce its environmental footprint through the application of green chemistry and circular economy principles.
Advanced Analytical and Computational Methodologies in Methyl 3 Methoxypropionate Research
Advanced Separation and Purification Methodologies
The synthesis of Methyl 3-methoxypropionate often results in a mixture containing the product, unreacted starting materials, catalyst, and by-products. Effective separation and purification are critical to obtaining the compound at high purity.
The primary industrial preparation method involves the reaction of methanol (B129727) and methyl acrylate (B77674) with a catalyst like sodium methoxide (B1231860). google.com After the reaction, the catalyst is typically neutralized with an acid, such as sulfuric acid. The subsequent purification process relies heavily on distillation to separate the volatile this compound from less volatile impurities and salts. google.com
Advanced methodologies focus on improving the efficiency and yield of this process. This includes optimizing the neutralization step to prevent unwanted side reactions and improving the distillation process, for example, by using specialized distillation columns or arranging a stirrer in the tower kettle to prevent caking of salts. google.com Other methods aim to control reaction conditions, such as water content, to suppress the formation of by-products and simplify the final purification steps. google.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as a virtual laboratory to explore the properties of molecules like this compound. These methods allow for the investigation of phenomena that are difficult or impossible to observe through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a wide range of molecular properties. For this compound, DFT calculations could provide significant insights into its electronic configuration, reactivity, and spectroscopic signatures.
Electronic Structure and Reactivity: DFT calculations can determine the distribution of electron density, which is fundamental to understanding the molecule's stability and reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a molecule like this compound, the HOMO is likely to be located around the oxygen atoms of the methoxy (B1213986) and ester groups, which are regions of higher electron density. The LUMO, conversely, would likely be centered on the carbonyl carbon and adjacent atoms, indicating the most probable sites for nucleophilic attack.
Spectroscopic Properties: DFT methods are also highly effective in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. While extensive DFT studies on this compound are not readily available, a study on the related compound methyl-3-methoxy-2-propenoate demonstrated the utility of DFT in analyzing its conformational stability and vibrational spectra.
Below is an illustrative data table showcasing the type of information that could be obtained from a DFT analysis of this compound.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | 1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 1.8 D | Provides insight into the molecule's polarity. |
| C=O Stretch Freq. | 1745 cm⁻¹ | Correlates with IR spectroscopic data for the carbonyl group. |
Molecular Dynamics (MD) Simulations for Solvation Structures and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, solvation processes, and intermolecular interactions.
For this compound, MD simulations could be particularly useful in understanding its behavior as a solvent and its interactions with other molecules. For example, simulations of this compound in water could reveal the structure of its hydration shell and the nature of hydrogen bonding between the ester and water molecules. Such studies on various methyl esters in aqueous solutions have provided insights into their liquid-liquid phase equilibria and interfacial properties. researchgate.net
MD simulations can also elucidate the interactions between this compound molecules in the liquid state, helping to explain macroscopic properties such as viscosity and boiling point. The simulations can track the formation and breaking of transient intermolecular bonds, providing a dynamic picture of the liquid's structure.
An illustrative data table summarizing potential findings from an MD simulation of this compound in water is presented below.
| Parameter | Simulated Result (Illustrative) | Implication |
| Radial Distribution Function g(r) for Carbonyl Oxygen and Water Hydrogen | Peak at 2.1 Å | Indicates the average distance for hydrogen bonding. |
| Coordination Number of Water around the Ester | 4.5 | Represents the average number of water molecules in the first solvation shell. |
| Self-Diffusion Coefficient | 2.0 x 10⁻⁹ m²/s | Relates to the mobility of the molecule in the solvent. |
| Hydrogen Bond Lifetime | 1.2 ps | Characterizes the stability of intermolecular hydrogen bonds. |
Quantum Chemical Calculations (e.g., HOMO-LUMO, MEP, NBO, NPA)
Beyond basic electronic structure, a suite of specific quantum chemical calculations can provide a more nuanced understanding of a molecule's properties.
HOMO-LUMO Analysis: As mentioned in the DFT section, the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are critical in determining a molecule's reactivity. wikipedia.org A detailed analysis of their spatial distribution can pinpoint the exact atoms involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. mdpi.commdpi.com This can reveal details about hyperconjugative interactions and delocalization of electron density, which contribute to the molecule's stability. NPA is a method for calculating the distribution of charge among the atoms in a molecule, offering a more robust alternative to other methods of charge calculation. srjhs.org
An illustrative table of results from these quantum chemical calculations is provided below.
| Calculation | Finding (Illustrative) | Interpretation |
| MEP | Negative potential around carbonyl and ether oxygens. | These are sites for electrophilic attack and hydrogen bond acceptance. |
| NBO | Strong σ-bonds throughout the carbon backbone. | Indicates a stable covalent framework. |
| NPA | Partial negative charge on oxygen atoms, partial positive charge on carbonyl carbon. | Quantifies the polarity of the bonds within the molecule. |
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property, such as toxicity or environmental fate. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of compounds.
While specific QSAR models for this compound are not prominently documented, it could be included in the development of QSAR models for solvents or esters. For example, QSAR models have been developed to predict the aquatic toxicity of aliphatic esters. nih.gov Such models could be used to estimate the potential environmental impact of this compound based on its structural features. Descriptors used in these models often include physicochemical properties like the octanol-water partition coefficient (logP), molecular weight, and various topological and electronic parameters.
The development of a QSAR model typically involves the following steps:
Data Collection: Gathering experimental data for a specific activity or property for a set of structurally related compounds.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.
Model Building: Using statistical methods to select the most relevant descriptors and build a mathematical model.
Validation: Testing the predictive power of the model using an external set of compounds.
An illustrative QSAR model for predicting a property like biodegradability might take the following form:
Log(Biodegradability) = a(logP) + b(Molecular Weight) + c*(Number of Oxygen Atoms) + d**
Where 'a', 'b', 'c', and 'd' are constants determined from the statistical analysis. Such a model could provide a rapid and cost-effective way to screen for the environmental persistence of solvents like this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-methoxypropionate, and what are their comparative advantages?
- Answer : Two primary methods are documented:
- Method 1 : Reaction of methyl acrylate with methanol under controlled conditions, yielding moderate efficiency .
- Method 2 : Catalytic oxidation of allyl alcohol using Au/TiO₂ with molecular oxygen (O₂) at room temperature, achieving quantitative yields (100%) and high selectivity . The catalytic route is environmentally favorable due to mild conditions and O₂ as a green oxidant, making it superior for scalable applications .
Q. What analytical techniques are recommended for characterizing this compound's purity and structure?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features (e.g., δ 3.34 ppm for methoxy groups, δ 2.57 ppm for methylene protons) .
- Gas Chromatography (GC) : Used to monitor reaction progress and quantify product purity in catalytic syntheses .
- Solubility Verification : The CRC Handbook reports 3.628 M solubility in water at 25°C, validated via gravimetric or HPLC methods .
Q. What safety precautions are necessary when handling this compound?
- Answer :
- Ventilation : Required to avoid vapor accumulation (flammable liquid, flash point data inferred from synthesis conditions) .
- Storage : Keep in sealed containers under inert atmospheres (e.g., N₂) at low temperatures (-20°C) to prevent hydrolysis .
- Disposal : Classified as hazardous waste (UN 3272); collaborate with certified waste management agencies .
Q. What are the key physicochemical properties critical for experimental design?
- Answer : Molecular weight (118.13 g/mol), solubility (3.628 M in water at 25°C ), and density (reported in safety sheets ). These parameters guide solvent selection, reaction scaling, and purification protocols.
Advanced Research Questions
Q. How does the choice of catalyst influence yield and selectivity in allyl alcohol oxidation to this compound?
- Answer :
- Au/TiO₂ Catalysts : Achieve 100% allyl alcohol conversion via synergistic Au-TiO₂ interactions, with TEM/XRD confirming nanoparticle stability .
- Base Additives : Potassium methoxide (CH₃OK) enhances reaction rates but may reduce selectivity due to competing esterification pathways .
- Reusability : Au/TiO₂ retains >95% activity after five cycles, underscoring industrial viability .
Q. What mechanistic insights explain this compound formation from allyl alcohol under aerobic conditions?
- Answer : A two-step pathway is proposed:
- Step 1 : Au-catalyzed oxidation of allyl alcohol to methyl acrylate (MA) via O₂ activation .
- Step 2 : Methanol undergoes Michael addition to MA, forming this compound (MMP). Isotopic studies and kinetic modeling support this mechanism .
Q. How can researchers resolve discrepancies in solubility data across studies?
- Answer : Discrepancies arise from impurities or measurement techniques. Recommendations:
- Standardization : Use CRC Handbook values (3.628 M at 25°C) as a benchmark .
- Validation : Replicate experiments with ultra-pure samples and cross-check via HPLC or Karl Fischer titration .
Q. What are the implications of this compound's stability for long-term experiments?
- Answer :
- Hydrolysis Risk : Exposure to moisture accelerates degradation into 3-methoxypropionic acid. Storage under anhydrous conditions (-20°C, desiccants) is critical .
- Periodic Testing : Monitor stability via NMR for unexpected peaks (e.g., δ 12-14 ppm for carboxylic acids) .
Q. How can this compound serve as an intermediate in polymer synthesis?
- Answer :
- Functional Monomer : Its ester and methoxy groups enable copolymerization (e.g., biodegradable polyesters) .
- Catalyst Support : Used in polymer-bound catalysts to modulate reactivity and solubility in organic matrices .
Data Contradiction Analysis
-
Synthesis Efficiency : Method 1 (methyl acrylate + methanol ) vs. Method 2 (Au/TiO₂ catalysis ):
- Resolution : Catalytic oxidation offers superior yield and scalability, but Method 1 remains relevant for small-scale, base-sensitive reactions. Researchers should prioritize catalytic routes for O₂-compatible systems.
-
Solubility Variability : Differences in reported solubility may stem from impurities. Follow CRC guidelines and validate with purified batches.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
